molecular formula C18H23NO4S B13403607 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid CAS No. 890708-64-2

2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid

Cat. No.: B13403607
CAS No.: 890708-64-2
M. Wt: 349.4 g/mol
InChI Key: QBGOTFZYXLKICE-ZIAGYGMSSA-N
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Description

2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an intermediate in the synthesis of various drugs, particularly those used to treat benign prostatic hyperplasia (BPH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid typically involves multiple steps. One common method includes the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. This intermediate is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. The final compound is obtained through hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Key intermediate in the production of drugs for treating BPH and other conditions.

    Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as α1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction in the prostate .

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: Another α1-adrenergic receptor antagonist used to treat BPH.

    Alfuzosin: Similar in function but with different pharmacokinetic properties.

    Silodosin: Known for its high selectivity for α1A-adrenergic receptors.

Uniqueness

2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively target α1-adrenergic receptors makes it particularly effective in treating BPH without significantly affecting blood pressure .

Properties

CAS No.

890708-64-2

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid

InChI

InChI=1S/C18H23NO4S/c1-13(19-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(20,21)22/h4-10,12-14,19H,11H2,1-3H3,(H,20,21,22)/t13-,14-/m1/s1

InChI Key

QBGOTFZYXLKICE-ZIAGYGMSSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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